![molecular formula C15H11FO4 B1379786 3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid CAS No. 1393442-01-7](/img/structure/B1379786.png)
3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid
Übersicht
Beschreibung
“3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid” is a chemical compound with the CAS Number: 1393442-01-7 . It has a molecular weight of 274.25 . The IUPAC name for this compound is 3’- (carboxymethyl)-5-fluoro [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11FO4/c16-13-7-11 (6-12 (8-13)15 (19)20)10-3-1-2-9 (4-10)5-14 (17)18/h1-4,6-8H,5H2, (H,17,18) (H,19,20) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.25 .Wissenschaftliche Forschungsanwendungen
Biomedical Applications: Glucose-Sensitive Polymers
This compound has been utilized in the development of glucose-sensitive polymers, which are instrumental in the self-regulated release of insulin for diabetes treatment . The carboxyl groups of carboxymethyl chitosan (CMCS) can be conjugated with amino groups of phenylboronic acid derivatives, forming nanoparticles that respond to glucose levels, thereby controlling insulin release .
Diagnostic Agent for Tumor Targeting
The conjugation of carboxymethyl chitosan with phenylboronic acid derivatives has also shown promise in tumor targeting . These conjugates can be used as diagnostic agents, providing a targeted approach to identify and diagnose tumor cells .
Wound Healing
In the field of wound healing, the compound’s derivatives have been applied to create materials that promote tissue regeneration and repair . This application is particularly valuable in chronic wound management and surgical recovery .
Glycoprotein Separation and Sensing
The boronic acid moiety of the compound can react with cis-diols in glycoproteins to form cyclic esters, which is a key interaction for the separation and immobilization of glycoproteins . This property is exploited in the development of sensors for glycoprotein detection, which has significant implications for disease diagnosis and proteomics .
Hydrogel Synthesis
Hydrogels with unique properties can be synthesized using derivatives of this compound, which are promising for various applications including drug delivery systems and tissue engineering . The morphology and behavior of these hydrogels can be precisely controlled, making them highly versatile .
Eigenschaften
IUPAC Name |
3-[3-(carboxymethyl)phenyl]-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-13-7-11(6-12(8-13)15(19)20)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVNYNUMZZRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



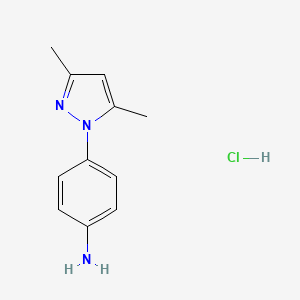
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1379709.png)
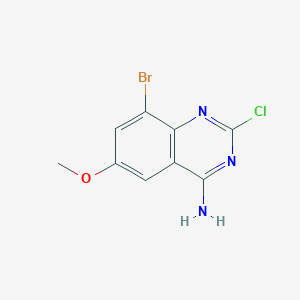

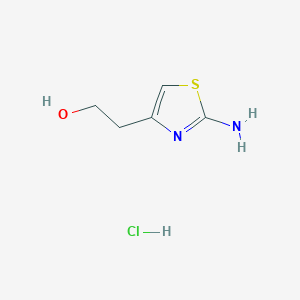
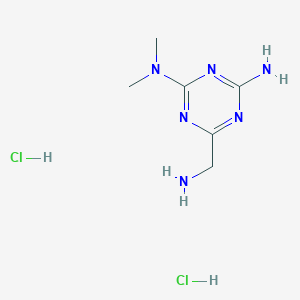
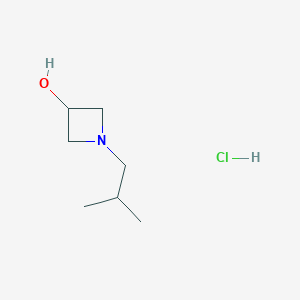
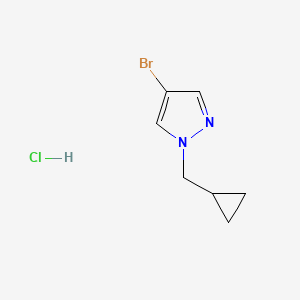
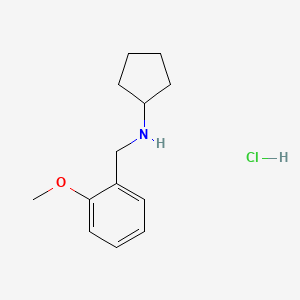
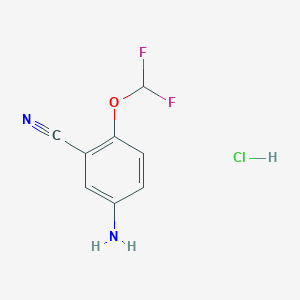
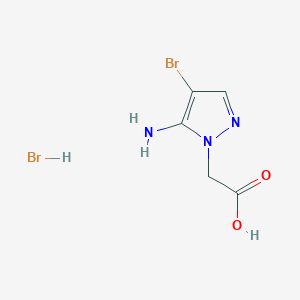
![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)
